molecular formula C11H20O3 B14728122 3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane CAS No. 6339-76-0

3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B14728122
CAS No.: 6339-76-0
M. Wt: 200.27 g/mol
InChI Key: PZOGINDITBDKEM-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane is a spiroacetal compound characterized by a unique bicyclic structure. Spiroacetals are known for their presence in various natural products and their significant biological activities. This compound’s structure includes a spiro linkage between a dioxane ring and a decane ring, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane can be achieved through various methods. One common approach involves the reaction of ethoxymethyl chloride with 1,4-dioxaspiro[4.5]decane in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane is unique due to its ethoxymethyl substituent, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(ethoxymethyl)-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-2-12-8-10-9-13-11(14-10)6-4-3-5-7-11/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOGINDITBDKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1COC2(O1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6339-76-0
Record name NSC43365
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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